Mitiglinide Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitiglinide Acyl-beta-D-glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of mitiglinide, a drug used for the treatment of type 2 diabetes. The compound has a molecular formula of C25H33NO9 and a molecular weight of 491.53 .
Preparation Methods
The preparation of Mitiglinide Acyl-beta-D-glucuronide involves the conjugation of mitiglinide with beta-D-glucuronic acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the mitiglinide molecule . Industrial production methods for this compound are not widely documented, but they likely involve similar enzymatic processes under controlled conditions.
Chemical Reactions Analysis
Mitiglinide Acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mitiglinide Acyl-beta-D-glucuronide is used in various scientific research applications, including:
Chemistry: It is used to study the reactivity and stability of acyl glucuronide conjugates.
Biology: It is used to investigate the metabolic pathways and enzyme interactions involving glucuronidation.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of mitiglinide and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Mitiglinide Acyl-beta-D-glucuronide exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, leading to the stimulation of insulin secretion. This process is mediated by the binding of the compound to the Kir6.2/SUR1 complex, resulting in the closure of potassium channels, depolarization of the cell membrane, and subsequent influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration triggers the exocytosis of insulin granules .
Comparison with Similar Compounds
Mitiglinide Acyl-beta-D-glucuronide is similar to other acyl glucuronide compounds, such as:
Repaglinide Acyl-beta-D-glucuronide: Another derivative used in the treatment of type 2 diabetes.
Mycophenolic Acid-beta-D-glucuronide: Used in immunosuppressive regimens after organ transplantation.
Compared to these compounds, this compound is unique in its specific application to mitiglinide metabolism and its role in proteomics research .
Properties
Molecular Formula |
C25H33NO9 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H33NO9/c27-18(26-12-15-8-4-5-9-16(15)13-26)11-17(10-14-6-2-1-3-7-14)24(33)35-25-21(30)19(28)20(29)22(34-25)23(31)32/h1-3,6-7,15-17,19-22,25,28-30H,4-5,8-13H2,(H,31,32)/t15-,16+,17-,19-,20-,21+,22-,25-/m0/s1 |
InChI Key |
DKOGOCGRIOKDDV-WSFVWPEKSA-N |
Isomeric SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.